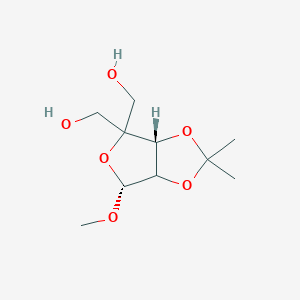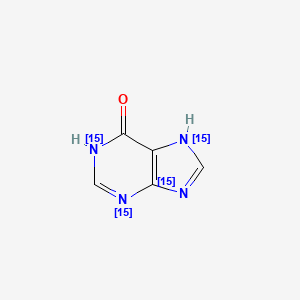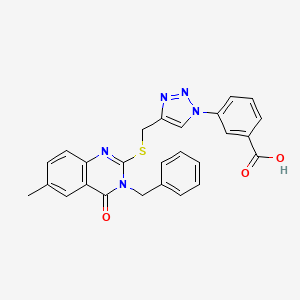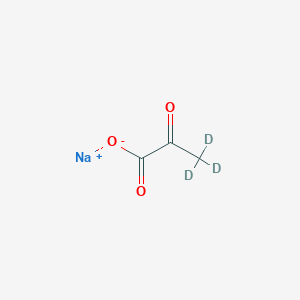
Fluphenazine-d8 Dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fluphenazine-d8 is a deuterated form of fluphenazine, a typical antipsychotic medication belonging to the phenothiazine class. Deuterated compounds are chemically identical to their non-deuterated counterparts, except that hydrogen atoms are replaced with deuterium, a stable isotope of hydrogen. This modification can enhance the compound’s stability and alter its pharmacokinetic properties. Fluphenazine-d8 is primarily used in scientific research as a reference standard in analytical chemistry and pharmacokinetic studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of fluphenazine-d8 involves the incorporation of deuterium into the fluphenazine molecule. This can be achieved through various methods, including catalytic exchange reactions where hydrogen atoms are replaced with deuterium. The process typically involves the use of deuterated reagents and solvents under controlled conditions to ensure the selective incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of fluphenazine-d8 follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced catalytic systems to achieve high yields and purity. The production is carried out in specialized facilities equipped with the necessary infrastructure to handle deuterated compounds safely and efficiently .
Chemical Reactions Analysis
Types of Reactions
Fluphenazine-d8 undergoes various chemical reactions, including:
Oxidation: Fluphenazine-d8 can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert fluphenazine-d8 to its corresponding reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the phenothiazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, reduced phenothiazine derivatives, and substituted phenothiazine compounds .
Scientific Research Applications
Fluphenazine-d8 is widely used in scientific research for various applications:
Analytical Chemistry: It serves as an internal standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to quantify and analyze fluphenazine and its metabolites.
Pharmacokinetic Studies: Fluphenazine-d8 is used to study the absorption, distribution, metabolism, and excretion of fluphenazine in biological systems.
Drug Development: It aids in the development of new antipsychotic drugs by providing insights into the pharmacokinetics and metabolism of fluphenazine.
Mechanism of Action
Fluphenazine-d8, like its non-deuterated counterpart, exerts its effects by blocking postsynaptic mesolimbic dopaminergic D1 and D2 receptors in the brain. This action reduces the release of hypothalamic and hypophyseal hormones and depresses the reticular activating system, affecting basal metabolism, body temperature, wakefulness, vasomotor tone, and emesis .
Comparison with Similar Compounds
Similar Compounds
Haloperidol: Another typical antipsychotic used to treat schizophrenia and other psychotic disorders.
Chlorpromazine: A low-potency antipsychotic with similar therapeutic effects but different side effect profiles.
Perphenazine: A piperazine phenothiazine with similar pharmacological properties.
Uniqueness of Fluphenazine-d8
Fluphenazine-d8’s uniqueness lies in its deuterated nature, which provides enhanced stability and altered pharmacokinetic properties compared to non-deuterated fluphenazine. This makes it particularly valuable in analytical and pharmacokinetic studies, where precise quantification and analysis are crucial .
Properties
Molecular Formula |
C22H26F3N3OS |
|---|---|
Molecular Weight |
445.6 g/mol |
IUPAC Name |
2-[2,2,3,3,5,5,6,6-octadeuterio-4-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]piperazin-1-yl]ethanol |
InChI |
InChI=1S/C22H26F3N3OS/c23-22(24,25)17-6-7-21-19(16-17)28(18-4-1-2-5-20(18)30-21)9-3-8-26-10-12-27(13-11-26)14-15-29/h1-2,4-7,16,29H,3,8-15H2/i10D2,11D2,12D2,13D2 |
InChI Key |
PLDUPXSUYLZYBN-BGKXKQMNSA-N |
Isomeric SMILES |
[2H]C1(C(N(C(C(N1CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)([2H])[2H])([2H])[2H])CCO)([2H])[2H])[2H] |
Canonical SMILES |
C1CN(CCN1CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


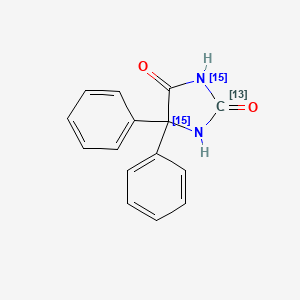

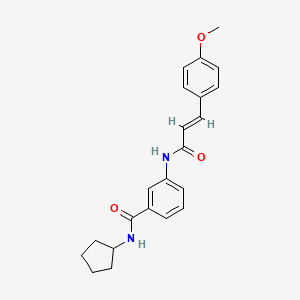
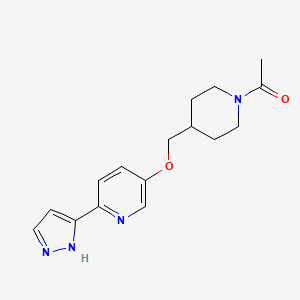
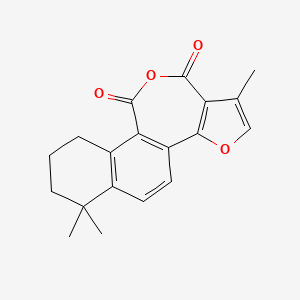
![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-4-sulfanylidenepyrimidin-2-one](/img/structure/B12404529.png)



